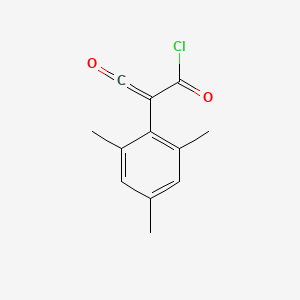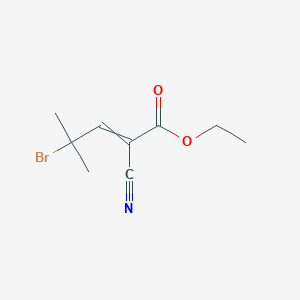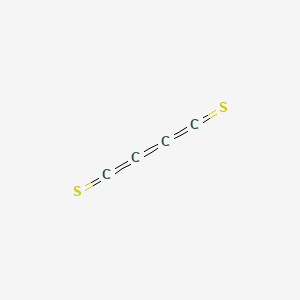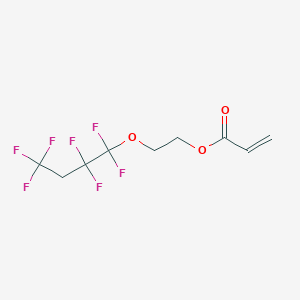![molecular formula C10H5ClF8S B14279717 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene CAS No. 138451-16-8](/img/structure/B14279717.png)
1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a sulfanyl group attached to an octafluorobutyl chain. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1,2,2,3,3,4,4-octafluorobutylthiol and 1-chloro-4-iodobenzene.
Nucleophilic Substitution Reaction: The 1,1,2,2,3,3,4,4-octafluorobutylthiol undergoes a nucleophilic substitution reaction with 1-chloro-4-iodobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated benzene derivatives or modified sulfanyl groups.
科学的研究の応用
1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene depends on its specific application
Electrophilic Aromatic Substitution:
Nucleophilic Attack: The sulfanyl group can participate in nucleophilic attack reactions, leading to the formation of new chemical bonds.
Fluorine Interactions: The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, improving its efficacy in biochemical and pharmaceutical applications.
類似化合物との比較
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of an octafluorobutyl group.
1-Chloro-4-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of an octafluorobutyl group.
1-Chloro-4-(methylthio)benzene: Similar structure but with a methylthio group instead of an octafluorobutyl group.
Uniqueness: 1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene is unique due to the presence of the octafluorobutyl group, which imparts distinct chemical properties such as increased hydrophobicity and chemical stability
特性
CAS番号 |
138451-16-8 |
|---|---|
分子式 |
C10H5ClF8S |
分子量 |
344.65 g/mol |
IUPAC名 |
1-chloro-4-(1,1,2,2,3,3,4,4-octafluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H5ClF8S/c11-5-1-3-6(4-2-5)20-10(18,19)9(16,17)8(14,15)7(12)13/h1-4,7H |
InChIキー |
ZOWTVJKIBCHJFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC(C(C(C(F)F)(F)F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)








